Ethyl 2,2-diethoxycyclobutanecarboxylate
Description
Ethyl 2,2-diethoxycyclobutanecarboxylate is a cyclobutane-derived ester featuring a carboxylate group and two ethoxy substituents at the 2-position of the ring. Cyclobutane derivatives are notable for their ring strain and applications in pharmaceuticals, agrochemicals, and synthetic intermediates.
Properties
IUPAC Name |
ethyl 2,2-diethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-13-10(12)9-7-8-11(9,14-5-2)15-6-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVPTIUILKDJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274144 | |
| Record name | Ethyl 2,2-diethoxycyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213478-57-0 | |
| Record name | Ethyl 2,2-diethoxycyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213478-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,2-diethoxycyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-diethoxycyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Cyclobutanecarboxylic acid+EthanolAcid CatalystEthyl 2,2-diethoxycyclobutanecarboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-diethoxycyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of ethyl 2,2-diethoxycyclobutanol.
Substitution: Formation of various substituted cyclobutanecarboxylates.
Scientific Research Applications
Ethyl 2,2-diethoxycyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-diethoxycyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The ethoxy groups and the cyclobutane ring play a crucial role in determining the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 2,2-Diethoxycyclobutanecarboxylate and Analogs
Structural and Functional Differences
- Ring Size and Strain: The cyclobutane ring in the target compound exhibits moderate strain compared to the highly strained cyclopropane analog . Cyclopentane derivatives (e.g., ) are less strained, enhancing thermal stability .
Functional Group Impact :
- The hydroxy group in Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate enables hydrogen bonding, increasing water solubility (~25 mg/mL estimated) versus the hydrophobic diethoxy groups in the target compound.
- Ethoxy vs. Methyl Substituents : Diethoxy groups (target) contribute higher molecular weight and lipophilicity compared to dimethyl groups (), affecting bioavailability and membrane permeability.
Reactivity :
- Cyclopropane derivatives () are prone to ring-opening reactions due to extreme angle strain, whereas cyclobutane analogs like the target compound may undergo controlled rearrangements or substitutions .
- The hydroxy group in cyclopentane derivatives () allows for further functionalization (e.g., acetylation), whereas ethoxy groups in the target compound are less reactive under mild conditions .
Biological Activity
Ethyl 2,2-diethoxycyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with ethoxy groups and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 202.25 g/mol. The unique structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antimicrobial agents.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines treated with the compound. This suggests potential applications in conditions characterized by chronic inflammation.
The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways. It may inhibit the NF-κB pathway, leading to decreased expression of inflammatory mediators. Additionally, its interaction with bacterial cell membranes could disrupt their integrity, contributing to its antimicrobial activity.
Case Study 1: Antimicrobial Efficacy
A study conducted at Helwan University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results confirmed its broad-spectrum activity and suggested that it could be developed into a novel antimicrobial agent.
Case Study 2: Inflammation Model
In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
